

An In-depth Technical Guide to FmochGlu(OtBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-HomoGln-otBu	
Cat. No.:	B15250840	Get Quote

Introduction

This technical guide provides comprehensive information on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as Fmoc-hGlu(OtBu)-OH or Fmoc-L- α -homoglutamic acid 6-t-butyl ester. While the user query specified **Fmoc-HomoGln-OtBu**, it is highly probable that the intended compound was the homoglutamic acid derivative, as the tert-butyl (OtBu) group is used to protect a carboxylic acid side chain, such as in homoglutamic acid (hGlu), not the amide side chain of homoglutamine (hGln). This guide is intended for researchers, scientists, and professionals in drug development who utilize peptide synthesis in their work.

Fmoc-hGlu(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates two key protecting groups that allow for the controlled, sequential addition of amino acids to a growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, meaning it can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin support.[2] [3][4] This orthogonality of protecting groups is fundamental to the success of Fmoc-based peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide.[2][3]

Chemical and Physical Properties



The quantitative data for Fmoc-hGlu(OtBu)-OH are summarized in the table below for easy reference.

Property	Value	References
CAS Number	159751-47-0	[1]
Molecular Weight	439.50 g/mol	[1][5]
Molecular Formula	C25H29NO6	[1][5]
Form	Solid	[1]
Melting Point	108-112 °C	[1]
Storage Temperature	2-8°C	[1]
Synonyms	Fmoc-L-α-homoglutamic acid 6-t-butyl ester, (S)-2-(Fmoc- amino)adipic acid 6-t-butyl ester	[1]

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of Fmoc-hGlu(OtBu)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

- Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[6]
- Fmoc-hGlu(OtBu)-OH and other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF[6][7]



- Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Washing solvents: DMF, DCM
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
 (TIS)[7]
- · Reaction vessel

Methodology:

- 1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF, followed by DCM.
- Swell the resin in DCM for at least 30 minutes or in DMF for 1 hour to ensure optimal reaction conditions.[8]
- 2. Initial Fmoc Deprotection (for pre-loaded resin):
- After swelling, wash the resin with DMF (3 times).
- Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid.[7]
- Drain the vessel and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine.
- 3. Amino Acid Coupling (Incorporation of Fmoc-hGlu(OtBu)-OH):
- In a separate vial, dissolve Fmoc-hGlu(OtBu)-OH (typically 3-5 equivalents relative to the resin substitution) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.



- Add a base (e.g., DIPEA, 2-3 equivalents) to activate the amino acid. The solution will typically change color.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.
- Drain the vessel and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
- 4. Peptide Chain Elongation:
- Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the desired peptide sequence.
- 5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final deprotection step to remove the Fmoc group from the N-terminus of the completed peptide chain.[6]
- 6. Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[7] This step cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the OtBu group from the homoglutamic acid residue.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
- 7. Purification:

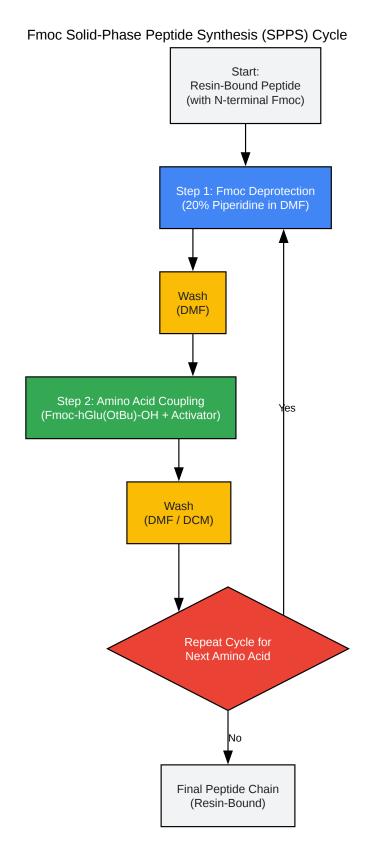


• The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Relationship Diagrams

The following diagrams illustrate the core logical flow of the processes described.

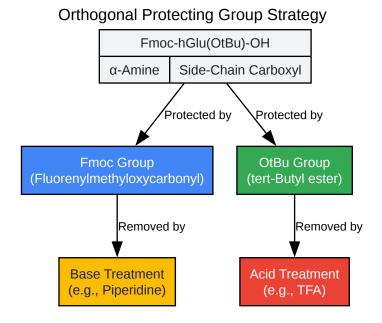




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Caption: Workflow of a single cycle in Fmoc SPPS for adding an amino acid.





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Caption: Relationship between protecting groups and deprotection agents.

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